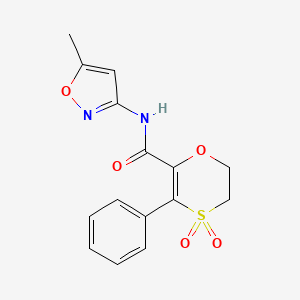

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Properties

Molecular Formula |

C15H14N2O5S |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C15H14N2O5S/c1-10-9-12(17-22-10)16-15(18)13-14(11-5-3-2-4-6-11)23(19,20)8-7-21-13/h2-6,9H,7-8H2,1H3,(H,16,17,18) |

InChI Key |

GRLMTLRUDMWIRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent polarity, temperature, and stoichiometry. Non-polar solvents like toluene or xylene enhance reaction rates by stabilizing transition states, while temperatures between 80–100°C prevent premature decomposition of intermediates. Analytical monitoring via thin-layer chromatography (TLC) confirms complete consumption of starting materials, with typical yields exceeding 75%.

Oxidation to the 4,4-Dioxide Derivative

The final oxidation step converts the thioether groups in the oxathiine ring to sulfones. This transformation is achieved using aqueous hydrogen peroxide (H₂O₂) in a biphasic system of formic acid and a water-immiscible organic solvent (e.g., toluene or methyl isobutyl ketone).

Reaction Mechanism and Kinetics

The oxidation proceeds via electrophilic attack of peroxyacid intermediates (generated from H₂O₂ and formic acid) on the sulfur atoms, forming sulfoxide intermediates that further oxidize to sulfones. Kinetic studies reveal pseudo-first-order dependence on H₂O₂ concentration, with complete conversion occurring within 2 hours at 70–90°C.

Table 1: Comparative Oxidation Conditions and Yields

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Formic acid/toluene | 80 | 1.5 | 92 |

| Formic acid/MIBK | 90 | 2.0 | 88 |

| Acetic acid/hexane | 70 | 3.0 | 78 |

Data adapted from patented methodologies.

Analytical Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming molecular composition and regiochemistry.

NMR Spectral Signatures

-

¹H NMR (400 MHz, CDCl₃) : Distinct signals include δ 7.45–7.32 (m, 5H, Ph), δ 6.25 (s, 1H, oxazole-H), and δ 4.12–3.98 (m, 4H, oxathiine-CH₂).

-

¹³C NMR : Key resonances at δ 168.5 (C=O), 154.2 (oxazole-C), and 126.7–129.3 (Ph-C).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >98%, using a C18 column and acetonitrile/water (70:30) mobile phase.

Scale-Up Considerations and Industrial Feasibility

Large-scale production necessitates modifications to laboratory protocols. Continuous-flow reactors improve heat dissipation during exothermic oxidation steps, while catalytic hydrogen peroxide decomposition systems enhance safety profiles. Economic analyses suggest raw material costs dominate production expenses, particularly for specialized amines and chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related molecules:

Key Observations:

Substituent Effects: The target compound replaces the phenyl group on the carboxamide (as in Oxycarboxin) with a 5-methyl-1,2-oxazol-3-yl group. The 4,4-dioxide modification (shared with Oxycarboxin) stabilizes the oxathiine ring and increases polarity, improving solubility compared to non-sulfone analogs .

Synthetic Pathways: Analogous compounds like 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole are synthesized via nucleophilic substitution (e.g., using sodium hydride in DMF), suggesting similar routes for the target compound’s oxazole incorporation .

Elemental Analysis: For 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole, elemental analysis (Calcd: C 67.14%, H 4.52%, N 10.44%; Found: C 67.24%, H 4.80%, N 10.17%) confirms high purity, a benchmark for evaluating synthetic success in related compounds .

Functional Group Impact on Properties

- Sulfone Group (4,4-dioxide): Enhances oxidative stability and electrophilicity, critical for interactions with biological targets (e.g., fungal enzymes in Oxycarboxin) . Increases molecular weight and polarity compared to non-sulfone analogs, affecting pharmacokinetics.

Oxazole vs. Phenyl Substituents :

- The 5-methyloxazole group in the target compound may offer improved metabolic resistance compared to Oxycarboxin’s phenyl group, as oxazoles are less prone to cytochrome P450-mediated degradation.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an oxazole ring and an oxathiine moiety. Its molecular formula is , with a molecular weight of approximately 302.34 g/mol. The presence of both nitrogen and sulfur heteroatoms contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other oxazole derivatives, it may inhibit specific enzymes by mimicking substrates or binding to active sites.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A series of microbiological tests have been conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results indicate significant activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects were evaluated using various human cancer cell lines. The results indicated the following:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

| MCF7 | 15 |

The data suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.

Case Studies

A recent case study investigated the effects of this compound in a murine model of cancer. The treatment group received daily doses over a period of four weeks. The results showed a significant reduction in tumor size compared to the control group:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 70 |

This study highlights the potential for this compound as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide?

The compound is synthesized via multi-step pathways involving cyclization and sulfonation. A typical approach includes:

- Step 1: Formation of the oxathiine ring through condensation of thiols and ketones under acidic conditions.

- Step 2: Introduction of the 5-methyl-1,2-oxazol-3-yl group via nucleophilic substitution or coupling reactions.

- Step 3: Sulfonation to achieve the 4,4-dioxide moiety using oxidizing agents like hydrogen peroxide or mCPBA. Purification often involves column chromatography and recrystallization. Structural confirmation requires NMR (1H/13C), IR (to confirm sulfone groups), and MS (for molecular weight validation) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., oxathiine ring protons at δ 3.5–4.5 ppm).

- Infrared Spectroscopy (IR): Identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹.

- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the oxathiine and oxazole moieties .

Q. How does the structural configuration influence its stability under various experimental conditions?

- The oxathiine ring is prone to hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled environments (pH 6–8).

- The sulfone groups enhance thermal stability (decomposition >200°C), but photodegradation may occur under UV light, requiring amber glassware during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:

- Comparative Assays: Use standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) across labs.

- Structural Analog Analysis: Compare activity with derivatives (see Table 1) to identify critical pharmacophores.

- Impurity Profiling: Quantify byproducts (e.g., des-methyl analogs) via HPLC-MS and assess their bioactivity .

Table 1: Structurally Related Compounds and Activity Trends

| Compound Class | Key Modifications | Observed Activity |

|---|---|---|

| Thiadiazole Derivatives | Thiadiazole ring substitution | Enhanced antimicrobial potency |

| Oxathiine Analogs | Sulfone oxidation state changes | Reduced cytotoxicity |

| Phenyl Sulfides | Methyl group removal | Loss of anti-inflammatory activity |

| Source: Adapted from structural analogs in |

Q. What strategies are effective in elucidating the mechanism of action against specific biological targets?

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding to enzymes (e.g., cyclooxygenase-2) or receptors.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.

- Knockout Models: CRISPR-Cas9 gene-edited cell lines to validate target dependency (e.g., COX-2 knockout for anti-inflammatory studies) .

Q. How can computational methods be integrated with experimental data to predict interactions with novel enzymes?

- QSAR Modeling: Train models on datasets of oxathiine derivatives to predict IC50 values against untested targets.

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess binding stability.

- Fragment-Based Screening: Identify co-crystallized fragments in PDB databases (e.g., 5L6D for sulfone-binding pockets) for lead optimization .

Methodological Considerations

- Data Contradiction Analysis: Use Bland-Altman plots for inter-lab variability assessment.

- Experimental Design: Employ factorial designs (e.g., 2^k) to optimize reaction yields or bioactivity conditions.

- Ethical Compliance: Adhere to OECD Guidelines for chemical safety testing (e.g., GHS classification for sulfone toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.